molecular formula C20H16F3N3O2 B2667955 N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-(trifluoromethyl)benzamide CAS No. 1795299-81-8

N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-(trifluoromethyl)benzamide

Cat. No. B2667955
CAS RN: 1795299-81-8
M. Wt: 387.362
InChI Key: WHKBMECENWHCIB-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-(trifluoromethyl)benzamide, commonly known as DMP 777, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMP 777 is a selective inhibitor of the cGAS-STING pathway, which plays a crucial role in innate immune response and inflammation.

Scientific Research Applications

Synthesis and Characterization

  • Aromatic diamines substituted with trifluoromethyl groups have been synthesized and characterized, leading to the preparation of polyimides with good solubility in strong organic solvents. These polyimides exhibited high glass-transition temperatures and good thermal stability, suggesting potential applications in materials science for high-performance polymers (Liu et al., 2002).

Heterocyclic Synthesis

  • Research into the utility of enaminonitriles for heterocyclic synthesis highlights the synthesis of various pyrazole, pyridine, and pyrimidine derivatives. This indicates the versatility of pyrimidine structures in synthesizing heterocyclic compounds, which could be relevant for the development of new materials or pharmaceuticals (Fadda et al., 2012).

Material Science Applications

  • The development of highly soluble branched polyimide from triaminopyrimidine (TAP) demonstrates the application of pyrimidine derivatives in creating materials with excellent solubility and thermal stability. These materials are candidates for advanced applications, such as in electronics or as part of composite materials (Chen et al., 2017).

Chemical Transformations

  • Phenol derivatives have been successfully trifluoromethylated using copper/Togni reagent, indicating the potential for selective functionalization of aromatic compounds. This method could be applied to modify compounds similar to N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-(trifluoromethyl)benzamide for specific applications, such as in developing new materials or chemical intermediates (Egami et al., 2015).

properties

IUPAC Name

N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O2/c1-12-17(13(2)25-19(24-12)28-16-9-4-3-5-10-16)26-18(27)14-7-6-8-15(11-14)20(21,22)23/h3-11H,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKBMECENWHCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)OC2=CC=CC=C2)C)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-(trifluoromethyl)benzamide

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